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molecular formula C8H8N2O4S B3065458 Aziridine, 1-((4-nitrophenyl)sulfonyl)- CAS No. 43090-97-7

Aziridine, 1-((4-nitrophenyl)sulfonyl)-

Cat. No. B3065458
M. Wt: 228.23 g/mol
InChI Key: ZGBAGAYAVNYGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620824B2

Procedure details

A 100 gallon glass-lined vessel, fitted with mechanical stirrer, addition funnel, nitrogen inlet and temperature probe, was charged with nosylchloride (52.7 kg) and acetonitrile (75L) at room temperature under nitrogen. The slurry was cooled to about 0° C. A solution of L-alaninol (7) (7.5 kg) in pyridine (32L) was added over about an hour maintaining the reaction temperature less than 10° C. during the addition, and then the mixture was aged for about two hours at about 3° C. to 5° C. Ethyl acetate (188L) and water (75L) were added and the phases were mixed. The lower aqueous layer was removed and the organic layer was washed with 1M citric acid (2×37.5L) and water (37.5L). The organic layer was cooled to about 15° C. and water (37.5L) was added. Hunig's base (N,N-diisopropylethylamine) (27L) was added for over 30 minutes. The two-phase mixture was aged at 20° C. for about an hour to complete the cyclization, and then the lower aqueous layer was removed and extracted with ethyl acetate (37.5L). The combined organic solutions were washed with 1M citric acid (2×37.5L) and water (2×37.5L). The organic layer was dried by concentration at reduced pressure and temperature at about 15° C.˜20° C. with concurrent addition of isopropylacetate (IPAC) to maintain the constant volume at about 100L. The solvent switch was completed when EA level was <5% by GC or HPLC analysis. The slurry was cooled to about 3° C. for an hour and then filtered. The cake was washed with IPAC (30L) and the solid was dried in air, which afforded about 84% isolated yield for the compound (8) (23.7 kg, 97 wt %).
Quantity
52.7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](Cl)([C:4]1[CH:12]=[CH:11][C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[C:14](#[N:16])[CH3:15].N[C@H](CO)C.C(OCC)(=O)C>N1C=CC=CC=1>[S:1]([N:16]1[CH2:15][CH2:14]1)([C:4]1[CH:12]=[CH:11][C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1)(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
52.7 kg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C([N+](=O)[O-])C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
7.5 kg
Type
reactant
Smiles
N[C@@H](C)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 gallon glass-lined vessel, fitted with mechanical stirrer, addition funnel, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature less than 10° C.
ADDITION
Type
ADDITION
Details
during the addition
ADDITION
Type
ADDITION
Details
the phases were mixed
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with 1M citric acid (2×37.5L) and water (37.5L)
TEMPERATURE
Type
TEMPERATURE
Details
The organic layer was cooled to about 15° C.
ADDITION
Type
ADDITION
Details
water (37.5L) was added
ADDITION
Type
ADDITION
Details
Hunig's base (N,N-diisopropylethylamine) (27L) was added for over 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The two-phase mixture was aged at 20° C. for about an hour
CUSTOM
Type
CUSTOM
Details
the lower aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (37.5L)
WASH
Type
WASH
Details
The combined organic solutions were washed with 1M citric acid (2×37.5L) and water (2×37.5L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried by concentration at reduced pressure and temperature at about 15° C.˜20° C. with concurrent addition of isopropylacetate (IPAC)
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the constant volume at about 100L
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to about 3° C. for an hour
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with IPAC (30L)
CUSTOM
Type
CUSTOM
Details
the solid was dried in air, which
CUSTOM
Type
CUSTOM
Details
afforded about 84%
CUSTOM
Type
CUSTOM
Details
isolated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C([N+](=O)[O-])C=C1)N1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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